3-Methoxy-5-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methoxy-5-methylpiperidine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(9-2)5-8-4-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
CKEBHAZVVJHBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methoxy 5 Methylpiperidine and Its Stereoisomers
Strategies for Total Synthesis of the 3-Methoxy-5-methylpiperidine Core
The total synthesis of the this compound core can be approached through two primary strategies: the construction of the piperidine (B6355638) ring from an acyclic precursor (ring-closing methodologies) or the reduction of a pre-existing aromatic pyridine (B92270) ring. Each approach offers distinct advantages and challenges in controlling the substitution pattern and stereochemistry of the final product.
Ring-Closing Methodologies for Piperidine Construction
Ring-closing or cyclization reactions are a powerful tool for the de novo synthesis of heterocyclic systems like piperidines. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to construct the six-membered ring from a suitably functionalized linear precursor. The key to these strategies is the careful design of the acyclic starting material to facilitate efficient and selective cyclization.
Intramolecular cyclization is a common strategy for piperidine synthesis where the nitrogen atom and a reactive functional group at the other end of a five-carbon chain react to form the heterocyclic ring. A prominent example is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by catalysts such as cobalt(II) complexes. In this type of reaction, a radical process can lead to the formation of the piperidine ring, although competitive side reactions like 1,5-hydrogen transfer may lead to the formation of linear alkene byproducts nih.gov. Another approach involves the reductive hydroamination/cyclization of alkynes. This cascade reaction can be initiated by acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that undergoes subsequent reduction to yield the piperidine structure nih.gov.
The rich chemistry of alkenes and alkynes provides multiple pathways for their cyclization into piperidine rings. For instance, non-activated alkenes can undergo oxidative amination catalyzed by gold(I) complexes to form substituted piperidines nih.gov. This method allows for the difunctionalization of the double bond while simultaneously constructing the N-heterocycle. Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization is another powerful technique that provides access to structurally diverse 3-chloropiperidines with high enantioselectivity.
The intramolecular radical cyclization of 1,6-enynes, initiated by reagents like triethylborane, can also yield polysubstituted alkylidene piperidines. These reactions often proceed through complex radical cascades involving multiple cyclization and ring-cleavage steps to form the final six-membered ring nih.gov.
Radical and ionic cyclization processes offer versatile methods for constructing the piperidine core. Radical-mediated amine cyclization, for example, can be initiated by the formation of a nitrogen-centered radical, which then attacks a suitably positioned double or triple bond within the molecule to form the ring. Similarly, ionic processes, such as carbenium ion-induced cyclization of alkynes, can be facilitated by Lewis acids like ferric chloride. In such reactions, the Lewis acid activates the alkyne towards nucleophilic attack by the amine, leading to the formation of the piperidine ring. The stereoselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substrate nih.gov.
Reductive Approaches from Pyridine and Dihydropyridine Precursors
One of the most direct and economically efficient routes to piperidines is the hydrogenation of readily available pyridine derivatives. The dearomatization of the stable pyridine ring, however, can be challenging and often requires specific catalysts and reaction conditions.
Catalytic hydrogenation is a widely used method for the reduction of pyridines to piperidines. This process typically involves the use of a heterogeneous or homogeneous metal catalyst and a source of hydrogen. Various catalysts based on platinum, palladium, rhodium, and ruthenium have been shown to be effective for this transformation asianpubs.org.
A common and effective catalyst for the hydrogenation of substituted pyridines is platinum(IV) oxide (PtO₂), also known as Adams' catalyst. The reaction is typically carried out in a protic solvent like glacial acetic acid under hydrogen pressure. The acidic solvent helps to reduce the catalyst-poisoning effect of the pyridine nitrogen. For example, the hydrogenation of 3-methylpyridine to 3-methylpiperidine (B147322) has been successfully achieved using PtO₂ in glacial acetic acid under a hydrogen pressure of 70 bar asianpubs.org. This methodology is directly applicable to the synthesis of this compound from its corresponding pyridine precursor, 3-methoxy-5-methylpyridine. The general conditions for such transformations are summarized in the table below.
| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature | Product |
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp. | 2-Methylpiperidine |
| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp. | 3-Methylpiperidine |
| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid | 60 | Room Temp. | 3-Phenylpiperidine |
Table 1: Examples of Catalytic Hydrogenation of Substituted Pyridines. asianpubs.org
Other catalytic systems have also been developed to improve the efficiency and selectivity of pyridine hydrogenation. For instance, iridium(III) complexes have been used for the ionic hydrogenation of pyridines, which can tolerate a wide range of functional groups. This method allows for the synthesis of highly functionalized piperidines from their corresponding pyridinium (B92312) salts. Rhodium complexes, promoted by an iodide anion, have also been shown to efficiently catalyze the transfer hydrogenation of quaternary pyridinium salts under mild conditions, yielding piperidines with high chemoselectivity.
Transfer Hydrogenation Strategies
Transfer hydrogenation has emerged as a powerful and practical alternative to traditional hydrogenation using hazardous hydrogen gas for the reduction of N-heterocycles. proquest.comnih.gov This method is particularly valuable for the asymmetric reduction of pyridine derivatives to access chiral piperidines. dicp.ac.cnresearchgate.net
A notable strategy involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts. acs.org In this process, a mixture of formic acid and triethylamine often serves as the hydrogen source. dicp.ac.cn The reaction can proceed via a reductive transamination mechanism, where a chiral primary amine, introduced into the reaction, replaces the original nitrogen atom of the pyridine ring while inducing chirality in the final piperidine product. dicp.ac.cnresearchgate.net This approach allows for the synthesis of a wide array of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net
For the synthesis of this compound, one could envision starting from a correspondingly substituted pyridinium salt, such as N-benzyl-3-methoxy-5-methylpyridinium bromide. The transfer hydrogenation, catalyzed by a rhodium complex like [RhCp*Cl2]2, would reduce the aromatic ring to yield the piperidine structure. dicp.ac.cn By employing a chiral amine in a reductive transamination pathway, specific stereoisomers of the target compound could be accessed. This method is advantageous due to its operational simplicity and tolerance for various functional groups. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Transfer Hydrogenation for Piperidine Synthesis
| Catalyst System | Hydrogen Source | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| [RhCp*Cl2]2 / KI | HCOOH/NEt3 | N-Benzylpyridinium Salts | N-Benzylpiperidines | Effective reduction of pyridinium salts. | dicp.ac.cn |
| Rhodium Catalyst | HCOOH | Pyridinium Salts | Chiral Piperidines | Asymmetric reductive transamination with chiral amines. | researchgate.netacs.org |
Multicomponent Reaction (MCR) Approaches for Functionalized Piperidines
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, offer a highly efficient route to complex and diverse molecular scaffolds. nih.gov They are particularly well-suited for generating libraries of substituted piperidines for drug discovery. taylorfrancis.comresearchgate.net Various MCRs have been developed that could be adapted for the synthesis of precursors to this compound. acs.orgacs.org
One such approach is the pseudo five-component reaction, which can assemble highly functionalized piperidines from simple starting materials like aromatic aldehydes, ammonium (B1175870) acetate, and β-nitrostyrenes. acs.orgacs.org Another powerful strategy is the vinylogous Mannich-type reaction (VMR), which can stereoselectively produce chiral dihydropyridinone intermediates that are versatile precursors for various piperidine alkaloids. rsc.org
To construct the this compound skeleton, an MCR could be designed using building blocks that incorporate the required methyl and methoxy (B1213986) functionalities. For instance, a variation of the piperidine synthesis reported by Li et al. could theoretically involve an aldehyde, an amine source, and a β-ketoester or a related Michael acceptor bearing the necessary substituents. acs.org The reaction conditions, often mediated by catalysts such as tetrabutylammonium tribromide (TBATB) or ZrOCl2·8H2O, can be optimized to favor the formation of the desired polysubstituted piperidine ring. taylorfrancis.com
Table 2: Selected Multicomponent Reactions for Piperidine Synthesis
| MCR Type | Reactants | Catalyst | Product | Reference |
|---|---|---|---|---|
| Pseudo Five-Component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | Base (e.g., piperidine) | Highly functionalized piperidines | acs.orgacs.org |
| Three-Component | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl2·8H2O | Functionalized piperidines | taylorfrancis.com |
Strategies for the Introduction of Methoxy and Methyl Groups
The precise installation of substituents at the C3 and C5 positions of a piperidine ring requires robust strategies for regioselective and stereoselective functionalization. Direct C-H functionalization has become a key strategy for modifying the piperidine core, avoiding the need for pre-functionalized starting materials. d-nb.infonih.govnih.gov
The regioselectivity of C-H functionalization on a piperidine ring is often controlled by the interplay between the electronic nature of the ring, the steric hindrance around different positions, and the choice of catalyst and nitrogen-protecting group. d-nb.infonih.gov
C2/C4 Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown that site selectivity can be directed. For instance, N-Boc-piperidine tends to undergo functionalization at the C2 position, while specific catalysts and N-protecting groups (like N-α-oxoarylacetyl) can direct the reaction to the C4 position. d-nb.infonih.gov
C3 Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H insertion challenging. nih.gov An indirect approach is often necessary. This can involve the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by a reductive, regioselective ring-opening of the resulting cyclopropane to introduce a substituent at the C3 position. d-nb.infonih.gov
For this compound, a synthetic sequence could involve the initial formation of a piperidine ring, followed by sequential or directed functionalization. For example, a methyl group might be introduced at C5 via a method like a conjugate addition to a pyridone precursor. Subsequently, the methoxy group could be installed at C3 using an indirect strategy, such as the cyclopropanation-ring-opening sequence on an appropriate intermediate. nih.gov
Controlling the stereochemistry of the methoxy and methyl groups is critical for accessing specific stereoisomers. Stereoselectivity can be achieved through several methods:
Catalyst Control: The use of chiral dirhodium tetracarboxylate catalysts can enhance both diastereoselectivity and enantioselectivity in C-H functionalization reactions. d-nb.info
Substrate Control: Employing a substrate that already contains a chiral center can direct the stereochemical outcome of subsequent reactions. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile chiral scaffolds that allow for the controlled introduction of substituents at various positions on the piperidine ring. acs.orgnih.gov
Desymmetrization: The enantioselective desymmetrization of prochiral or meso-piperidine precursors is a powerful strategy. scilit.comrsc.org An organocatalytic intramolecular aza-Michael reaction, for instance, has been used to obtain enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org A similar approach could be envisioned for a meso-3,5-disubstituted precursor to generate chiral this compound.
Asymmetric Synthesis and Enantioselective Pathways to this compound
Accessing enantiomerically pure forms of this compound is crucial for its potential applications in pharmacology. Asymmetric synthesis provides the most direct routes to such compounds.
A rhodium-catalyzed asymmetric reductive Heck reaction represents a modern approach to enantioenriched 3-substituted piperidines. nih.gov This method involves the carbometalation of a dihydropyridine with a boronic acid, which could furnish a 3-substituted tetrahydropyridine with high enantioselectivity. nih.gov While this directly addresses the C3 position, a multi-step sequence would be required to introduce the C5-methyl group.
Another strategy involves the dynamic kinetic resolution of piperidine intermediates. For example, a mixture of achiral cis- and racemic trans-3,5-piperidine diol can be transformed into a single cis-(3R,5S)-diacetate with excellent diastereoselectivity using a combination of enzyme and ruthenium catalysis. nih.gov This diacetate could then serve as a versatile chiral intermediate, where the hydroxyl groups are differentiated and can be selectively converted to the target methoxy and methyl groups.
Chiral pool synthesis utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. nih.govresearchgate.net Compounds like amino acids, carbohydrates, and terpenes serve as excellent precursors for complex chiral molecules, including substituted piperidines.
For the synthesis of this compound, a starting material with pre-defined stereocenters that can be mapped onto the C3 and C5 positions of the target piperidine ring would be ideal. L-malic acid, for instance, has been used as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for a pharmaceutical agent. researchgate.net A similar retrosynthetic analysis could be applied to this compound, potentially starting from a chiral precursor like a suitably protected amino acid or a carbohydrate derivative. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile building blocks, readily prepared from chiral amino alcohols, which allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov This methodology provides a robust pathway to enantiopure polysubstituted piperidines with diverse substitution patterns. nih.gov
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis provides an efficient pathway to enantiomerically enriched piperidine derivatives. Key strategies include organocatalysis, metal-catalyzed asymmetric hydrogenation, and the rational design of chiral ligands to achieve high levels of stereocontrol.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including piperidines. While a direct organocatalytic route to this compound has not been extensively reported, existing methodologies for polysubstituted piperidines can be adapted. For instance, a domino Michael addition/aminalization process catalyzed by a chiral diphenylprolinol silyl ether can facilitate the formation of highly functionalized piperidines with excellent enantioselectivity. This approach could theoretically be applied to precursors of this compound, establishing the required stereocenters in a single step.
Another promising strategy involves a hybrid bio-organocatalytic cascade. This method utilizes a transaminase to generate a key reactive intermediate that then undergoes a Mannich reaction. This approach has been successfully employed for the synthesis of 2-substituted piperidines and could be conceptually extended to 3,5-disubstituted systems.
The asymmetric hydrogenation of prochiral pyridinium salts or substituted pyridines is a highly effective method for obtaining chiral piperidines. This transformation is typically catalyzed by transition metal complexes of iridium or rhodium, incorporating chiral ligands.
For the synthesis of this compound, a potential precursor would be a suitably substituted pyridine, such as 3-methoxy-5-methylpyridine. The hydrogenation of such a substrate in the presence of a chiral catalyst could yield the desired piperidine with high enantiomeric excess. The choice of metal and ligand is critical for achieving high conversion and stereoselectivity. Iridium complexes with chiral N-heterocyclic carbene (NHC)/pyridine ligands have shown high efficiency in the hydrogenation of various olefins and could be applicable here. Similarly, rhodium complexes with chiral phosphine ligands, such as those from the Josiphos family, have been successfully used for the asymmetric hydrogenation of 3-substituted pyridinium salts. The presence of substituents on the pyridine ring can significantly influence the stereochemical outcome of the hydrogenation.
A robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which tolerates a wide range of functional groups. This method could be particularly useful for the synthesis of functionalized this compound analogues.
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives
| Catalyst System | Metal | Chiral Ligand Type | Substrate Type | Key Advantages |
| [Rh(COD)Binapine]BF4 | Rhodium | Aminophosphine | 2-Pyridine Ketones | Excellent enantioselectivities |
| Rh-JosiPhos | Rhodium | Ferrocenyl phosphine | 3-Substituted Pyridinium Salts | High enantiomeric excess with base |
| Iridium-NHC/Pyridine | Iridium | N-Heterocyclic Carbene | Olefins | High efficiency and enantioselectivity |
| Cyclometalated Iridium | Iridium | 2-Aryl-oxazoline | Pyridinium Ions | Active for transfer hydrogenation |
This table is generated based on data from analogous reactions and represents potential applicability to the synthesis of this compound.
The design of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. For the synthesis of chiral this compound, ligands that can effectively differentiate between the two enantiotopic faces of the prochiral substrate are required.
Commonly employed chiral ligands for iridium and rhodium-catalyzed hydrogenations include those with C2-symmetry, such as bis(oxazolinyl)pyridine (pybox) ligands, and non-symmetrical ligands like phosphine-oxazoline (PHOX) ligands. The steric and electronic properties of the ligand can be fine-tuned to optimize the stereochemical outcome. For instance, bulky substituents on the ligand can create a more defined chiral pocket around the metal center, leading to higher enantiomeric excesses.
The development of chiral polymeric diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation represents a recent advancement. These ligands have demonstrated high efficiency and recyclability, offering a sustainable approach to the synthesis of chiral alcohols, which could be adapted for piperidine synthesis.
Diastereoselective Synthetic Routes and Control
In addition to enantiocontrol, achieving the desired diastereoselectivity (cis vs. trans) is crucial for the synthesis of this compound. Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.
One potential strategy involves the diastereoselective reduction of a cyclic precursor, such as a tetrahydropyridinone or a dihydropyridinone. The facial selectivity of the reduction can be influenced by the steric hindrance of the substituents on the ring. For example, the reduction of a 5-methyl-tetrahydropyridinone derivative could favor the formation of the cis or trans isomer depending on the reducing agent and the reaction conditions.
A divergent synthesis approach has been successfully applied to 3,5-dioxygenated piperidines, allowing for the selective formation of different stereoisomers from a common intermediate. nih.gov This strategy could be adapted for this compound, where a key intermediate is selectively functionalized to yield either the cis or trans product.
Memory of Chirality (MOC) Phenomena in this compound Synthesis
Memory of Chirality (MOC) is a phenomenon where chiral information is temporarily lost and then regained during a chemical transformation. This concept has been applied to the asymmetric synthesis of piperidines with vicinal stereocenters.
In the context of this compound synthesis, a strategy employing MOC could involve the cyclization of a chiral acyclic precursor. For instance, an intramolecular SN2' cyclization of a chiral α-amino ester enolate has been shown to produce piperidine derivatives with excellent diastereo- and enantioselectivity. The chirality of the starting material is effectively transferred to the product, even though the chiral center is transiently converted to a planar enolate. This methodology could be a powerful tool for establishing the stereocenters at the C3 and C5 positions of the piperidine ring.
Development of Novel Functionalization Strategies
The development of novel strategies for the functionalization of the this compound scaffold is essential for creating a diverse range of derivatives for various applications.
A key area of interest is the selective C-H functionalization of the piperidine ring. This approach allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. While challenging, recent advances in transition-metal catalysis have enabled the site-selective C-H activation of various heterocyclic compounds. A nitrile-based directing group has been developed for meta-selective C-H functionalization of aromatic rings, a concept that could potentially be adapted for the selective functionalization of the piperidine core.
Furthermore, derivatization of the existing functional groups, such as the methoxy group or the secondary amine, provides another avenue for creating novel analogues. For example, the ether linkage could be cleaved to reveal a hydroxyl group, which can then be further functionalized. The nitrogen atom can be acylated, alkylated, or incorporated into more complex heterocyclic systems.
C-H Functionalization for Direct Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. semanticscholar.orgnih.gov In the context of this compound, C-H functionalization offers a streamlined approach to introduce additional complexity or to install the requisite methoxy and methyl groups onto a simpler piperidine precursor.
Methodologies for the direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom (α-position) in piperidines are well-established. researchgate.netresearchgate.net However, achieving regioselectivity at more remote positions, such as C3 and C5, presents a greater challenge. Modern approaches often employ directing groups to control the site of functionalization. For instance, a removable directing group installed on the piperidine nitrogen can position a transition-metal catalyst in proximity to a specific C-H bond, enabling its selective activation. acs.org
Rhodium- and palladium-catalyzed C-H insertion reactions have shown considerable utility. nih.gov For a hypothetical synthesis, a 5-methylpiperidine derivative bearing a directing group could be subjected to a rhodium-catalyzed reaction with a diazo compound to introduce a functional group at the C3 position, which could then be converted to a methoxy group. Conversely, a 3-methoxypiperidine scaffold could be methylated at the C5 position. The site selectivity (C2 vs. C3 vs. C4) is often controlled by the specific catalyst and the nature of the directing group employed. nih.gov
Recent advancements have also focused on biocatalytic C-H oxidation, where enzymes can introduce hydroxyl groups with high regio- and stereoselectivity. news-medical.netresearchgate.net This hydroxylated piperidine can then be further functionalized. This two-step, biocatalysis-then-cross-coupling approach represents a powerful method for diversifying piperidine scaffolds. news-medical.net
Table 1: Comparison of C-H Functionalization Strategies for Piperidine Derivatization
| Methodology | Catalyst/Reagent | Position Functionalized | Key Features |
|---|---|---|---|
| Directed C-H Activation | Palladium (Pd) or Rhodium (Rh) complexes with a directing group | C2, C3, C4, or C5 depending on the directing group | High regioselectivity; requires installation and removal of directing group. acs.orgnih.gov |
| Photoredox Catalysis | Iridium (Ir) or Ruthenium (Ru) photocatalysts | Typically α to nitrogen (C2/C6) | Mild reaction conditions; can generate radical intermediates for diverse functionalization. nih.gov |
| Biocatalytic Oxidation | Enzymes (e.g., P450 monooxygenases) | Specific C-H bonds based on enzyme selectivity | High regio- and stereoselectivity; environmentally benign conditions. news-medical.net |
| Radical-Mediated C-H Functionalization | Radical initiators | Can target specific C-H bonds based on bond strength and radical stability | Does not always require a directing group; can be used for remote functionalization. nih.gov |
Coupling Reactions for Scaffold Elaboration
Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, providing a robust platform for the synthesis and elaboration of the this compound scaffold. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, are particularly prominent in pharmaceutical synthesis due to their broad functional group tolerance and reliability. researchgate.net
These methods can be employed in two primary ways: building the substituted piperidine ring or functionalizing a pre-existing one. For instance, a piperidine precursor with leaving groups (e.g., halides or triflates) at the C3 and C5 positions could undergo sequential cross-coupling reactions with an appropriate organometallic methoxy source (or its precursor) and a methyl source. Stereocontrol can be achieved by starting with a stereodefined piperidine core.
A more advanced approach involves the reductive Heck reaction, which can be used to construct highly substituted piperidine rings. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, followed by reduction of the resulting intermediate. This strategy could be envisioned to form the piperidine ring with the desired substitution pattern in a single, stereocontrolled step. A rhodium-catalyzed asymmetric reductive Heck reaction has also been developed to access enantioenriched 3-substituted piperidines from pyridine precursors. nih.govacs.org
Furthermore, once the this compound core is assembled, cross-coupling reactions are invaluable for "scaffold elaboration." For example, if an additional functional group handle (like a bromine or iodine atom) is present on the piperidine ring, it can be used in a subsequent coupling reaction to attach a wide variety of other molecular fragments, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. researchgate.net
Table 2: Overview of Coupling Reactions for Piperidine Synthesis and Elaboration
| Reaction Name | Catalyst System | Bonds Formed | Application to this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligand, base | C-C | Introduction of methyl or other carbon-based substituents. researchgate.net |
| Negishi Coupling | Pd or Ni catalyst | C-C | Coupling of organozinc reagents; mild conditions. researchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | C-N | Modification of the piperidine nitrogen with aryl or heteroaryl groups. researchgate.net |
| Reductive Heck Reaction | Pd catalyst, hydride source | C-C, C-H | Ring construction with stereocontrol. nih.gov |
| Carbenylative Amination | Pd catalyst, chiral ligand | C-C, C-N | Asymmetric synthesis of chiral piperidines from N-tosylhydrazones and vinyl iodides. rsc.orgrsc.org |
Amination Reactions for Nitrogen Incorporation and Modification
Amination reactions are fundamental to the synthesis of piperidines, as they are the key steps for incorporating the defining nitrogen atom into the heterocyclic ring. chemistryviews.org Additionally, these reactions can be used to modify the nitrogen atom of a fully formed piperidine ring.
One of the most classic and versatile methods for constructing the piperidine ring is through intramolecular reductive amination. nih.govresearchgate.net This strategy typically involves an acyclic precursor containing both an amine and one or more carbonyl groups (or their equivalents). For this compound, a suitable precursor would be a 1,5-dicarbonyl compound with the methoxy and methyl groups at the desired positions. The intramolecular reaction between the amine and a carbonyl group forms a cyclic iminium ion, which is then reduced in situ to yield the piperidine ring. The stereochemical outcome of the substituents can often be controlled by the choice of reducing agent and reaction conditions. nih.gov
More advanced methods include palladium-catalyzed carbenylative amination, which allows for the synthesis of chiral piperidines through a sequence involving carbene migratory insertion followed by a Tsuji-Trost-type reaction. rsc.orgrsc.org Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, provides another powerful route to form substituted piperidines by simultaneously creating the N-heterocycle and introducing an oxygen-containing substituent. nih.gov
Iron-catalyzed C-H amination has recently been developed as a cost-effective method for the site-selective intermolecular amination of N-heterocycles, typically at the α-position. chemistryviews.org While this is most common for derivatization, related amination chemistry can be harnessed for ring formation. For modification of the completed this compound scaffold, N-arylation can be readily achieved via the Buchwald-Hartwig amination, coupling the piperidine nitrogen with an aryl halide.
Table 3: Selected Amination Methodologies for Piperidine Synthesis
| Reaction Type | Key Reagents | Description | Stereocontrol |
|---|---|---|---|
| Intramolecular Reductive Amination | Acyclic amino-dicarbonyl, reducing agent (e.g., NaBH₃CN, H₂/Pd) | Cyclization via iminium ion formation and subsequent reduction to form the piperidine ring. nih.govresearchgate.net | Diastereoselectivity can be controlled by substrate and reducing agent. |
| Oxidative Amination of Alkenes | Alkene with a tethered amine, Gold (Au) or Palladium (Pd) catalyst, oxidant | Cyclization of an amino-alkene to form the piperidine ring with concurrent functionalization. nih.gov | Can be rendered enantioselective with chiral ligands. |
| Radical-Mediated Amine Cyclization | Linear amino-aldehyde, Cobalt (Co) catalyst | Intramolecular cyclization of a radical intermediate to form the piperidine ring. nih.gov | Diastereoselectivity can be influenced by reaction conditions. |
| Biocatalytic Transamination | Diketone precursor, transaminase enzyme | Asymmetric synthesis of an amino group, followed by cyclization and reduction. | Excellent enantiocontrol from the enzymatic step. |
Reaction Mechanisms and Reactivity Studies of 3 Methoxy 5 Methylpiperidine
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of 3,5-disubstituted piperidines like 3-methoxy-5-methylpiperidine can be achieved through several strategic approaches, with the mechanism of each route being critical for controlling the resulting stereochemistry (cis vs. trans).
A primary method involves the catalytic hydrogenation of a correspondingly substituted pyridine (B92270) precursor, 3-methoxy-5-methylpyridine. The mechanism typically proceeds via a series of hydride transfers to the pyridinium (B92312) species on the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C). The hydrogenation generally occurs from the less sterically hindered face of the ring, leading to the cis diastereomer as the major product. rsc.org Subsequent N-protection and base-mediated epimerization at the carbon alpha to a carbonyl group (if introduced) can then be used to access the thermodynamically more stable trans isomer. rsc.org
Another powerful approach is the enantioselective synthesis starting from chiral precursors. For instance, diastereoselective alkylation of chiral non-racemic lactams can provide access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov Furthermore, modern catalytic methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids, offer a highly regio- and enantioselective route to 3-substituted piperidine (B6355638) frameworks, which could be adapted for a 3,5-disubstitution pattern. acs.orgorganic-chemistry.orgtmc.edu
| Synthetic Method | Typical Precursor | Key Mechanistic Feature | Primary Stereochemical Outcome |
| Catalytic Hydrogenation | 3-Methoxy-5-methylpyridine | Syn-addition of hydrogen across the π-system | cis-diastereomer |
| Diastereoselective Alkylation | Chiral lactam | Kinetically controlled alkylation | Enantiopure cis or trans isomers |
| Asymmetric Carbometalation | Dihydropyridine derivative | Reductive Heck-type reaction | Enantioenriched products |
Exploration of Electrophilic Reactions on the Piperidine Ring
The piperidine ring's reactivity towards electrophiles is dominated by the lone pair of electrons on the nitrogen atom, which serves as the primary nucleophilic center.
N-Alkylation and N-Acylation: The nitrogen atom readily reacts with alkyl halides and acyl chlorides via a standard SN2 mechanism to form quaternary ammonium (B1175870) salts or amides, respectively. The rate of these reactions is influenced by the steric bulk of the electrophile and the substituents on the piperidine ring.
Iminium Ion Formation: A key transformation for functionalizing the carbon skeleton is the formation of an endocyclic iminium ion. This is often achieved through a Polonovski–Potier type reaction, where the N-oxide of the piperidine (formed by oxidation with an agent like m-CPBA) is treated with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA). acs.org The mechanism involves rearrangement of the N-oxide, leading to the formation of an iminium ion intermediate that is highly susceptible to nucleophilic attack at the α-carbon (C2 or C6), enabling selective C-H functionalization. acs.org
Nucleophilic Reactivity and Substitution Patterns
With a pKa of its conjugate acid around 11.2, piperidine is a strong base and a potent nucleophile. wikipedia.org this compound is expected to exhibit similar nucleophilicity, making it an effective reagent in various substitution reactions.
It is particularly reactive in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies on the reaction of piperidine with activated aromatic systems show that the reaction can be second-order with respect to the amine. nih.gov This observation supports a base-catalyzed mechanism where the first piperidine molecule acts as a nucleophile, adding to the aromatic ring to form a Meisenheimer complex. A second piperidine molecule then acts as a base, facilitating the rate-determining deprotonation of this intermediate, which leads to the expulsion of the leaving group. nih.gov The conformational effects of the piperidine ring in the transition state can also play a significant role in the reaction kinetics. rsc.org
| Reaction Type | Role of Piperidine | Key Mechanistic Step | Kinetic Order (in Piperidine) |
| SNAr with Activated Arenes | Nucleophile & Base | Rate-determining deprotonation of Meisenheimer complex | Often second-order |
| SN2 with Alkyl Halides | Nucleophile | Direct displacement of leaving group | First-order |
Studies on Radical Chemistry Involving the Piperidine Core
Modern synthetic methods have enabled the study of radical reactions involving the piperidine core, primarily through photoredox catalysis for C–H functionalization. This approach allows for the direct installation of new substituents at the α-position (C2/C6) of the ring.
The generally accepted mechanism proceeds as follows:
An excited-state photocatalyst oxidizes the piperidine nitrogen to form a radical cation.
A base in the reaction medium then abstracts a proton from an adjacent α-carbon, yielding a neutral α-amino radical. encyclopedia.pub
This nucleophilic radical can then couple with a radical anion of an electron-deficient (hetero)arene, generated in a parallel catalytic cycle.
The resulting intermediate undergoes rearomatization to yield the α-functionalized piperidine product. nih.govacs.orgchemrxiv.org
A notable feature of these reactions is that they often lead to the thermodynamically most stable diastereomer. Even if the initial C-H functionalization is unselective, a subsequent epimerization process under the reaction conditions can converge the product mixture to a thermodynamic ratio of isomers. nih.govchemrxiv.org
Pericyclic Reactions and Rearrangements of this compound Derivatives
While the saturated piperidine ring itself does not typically participate in pericyclic reactions, its derivatives can be designed to undergo such transformations. For example, an N-allyl derivative of this compound could potentially undergo a nih.govacs.org- or acs.orgacs.org-sigmatropic rearrangement.
More commonly observed are intramolecular rearrangements. The thermal rearrangement of N-oxides of N-arylpiperidines to form substituted hydroxylamines has been studied and proceeds through an intramolecular cyclic SNi mechanism. researchgate.net Additionally, certain 3-oxygenated piperidines have been shown to undergo ring contraction to form 2-(bromomethyl)pyrrolidines when treated with reagents like boron tribromide. acs.org These rearrangements are highly dependent on the specific substitution pattern and reaction conditions.
Stereochemical Outcomes and Diastereomeric/Enantiomeric Control in Reactions
The stereochemistry of this compound is a critical factor governing its reactivity and the stereochemical outcome of its reactions. The compound exists as two diastereomers: cis and trans.
Conformational Analysis: Based on principles established for disubstituted cyclohexanes, the trans-3-methoxy-5-methylpiperidine is expected to be the more stable diastereomer. libretexts.org It can adopt a chair conformation where both the methoxy (B1213986) and methyl groups occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The cis isomer must have one substituent in an axial position and one in an equatorial position, making it sterically more strained. libretexts.orgopenstax.org
Control in Reactions: The preferred diequatorial conformation of the trans isomer will direct the approach of reagents. For instance, electrophilic attack on the nitrogen or radical abstraction of an α-proton will occur in a way that minimizes steric clash with the equatorial substituents. In reactions like photoredox-catalyzed C-H arylation, while the initial attack may be non-selective, the system often equilibrates to favor the product with the most stable stereochemical arrangement, where the newly introduced group also prefers an equatorial position. nih.govacs.org Synthetic strategies aiming for a specific stereoisomer must therefore employ either stereoselective methods that override this thermodynamic preference or start with a stereochemically pure precursor. nih.govnih.gov
Derivatization and Analog Synthesis Based on the 3 Methoxy 5 Methylpiperidine Scaffold
Synthesis of N-Substituted 3-Methoxy-5-methylpiperidine Derivatives
The secondary amine of the piperidine (B6355638) ring is the most common site for initial derivatization due to its nucleophilicity. Two primary methods for this transformation are direct N-alkylation and reductive amination.
N-Alkylation: This classical method involves the reaction of the this compound with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide, ethyl iodide) or a sulfonate. The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). fabad.org.trresearchgate.net This approach allows for the introduction of a wide variety of substituents onto the nitrogen atom.
Reductive Amination: A highly versatile and widely used alternative to direct alkylation, reductive amination avoids issues of overalkylation. masterorganicchemistry.comharvard.edu This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine. chemrxiv.org Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.eduorganic-chemistry.org This method is compatible with a broad range of functional groups on the aldehyde or ketone, enabling the synthesis of diverse N-substituted derivatives. organic-chemistry.org
| Entry | N-Substituent (R) | Aldehyde/Ketone Precursor | Synthesis Method |
| 1 | Methyl | Formaldehyde | Reductive Amination |
| 2 | Benzyl | Benzaldehyde | Reductive Amination |
| 3 | 4-Fluorobenzyl | 4-Fluorobenzaldehyde | Reductive Amination |
| 4 | Phenoxyethyl | 2-Phenoxyacetaldehyde | Reductive Amination |
| 5 | Propyl | Propionaldehyde | Reductive Amination |
Table 1: Representative examples of N-substituted derivatives of this compound synthesized via reductive amination.
Chemical Modifications at Piperidine Ring Carbons (C2, C4, C6)
Modifying the carbon framework of the piperidine ring allows for the introduction of additional functional groups and the alteration of the scaffold's spatial arrangement.
The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminoalkylating a compound containing an active hydrogen. mdpi.combeilstein-journals.org In the context of the piperidine scaffold, this reaction is typically performed on a derivative, such as a piperidone (a cyclic ketone), where the α-carbons (C2, C4, C6) adjacent to the carbonyl group possess acidic protons. oarjbp.com
The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and the piperidone substrate. nih.gov The process leads to the formation of a β-amino carbonyl compound, known as a Mannich base. oarjbp.com For instance, a 3-methoxy-5-methylpiperidin-4-one could potentially undergo a Mannich reaction at the C5 position if conditions allow, or a corresponding piperidin-2-one could be functionalized at the C3 position. These Mannich bases are versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net
To enable addition reactions at the ring carbons, the saturated piperidine ring must first be converted into an unsaturated derivative, such as a tetrahydropyridine or a dihydropyridine. This can be achieved through various synthetic routes, often starting from a corresponding piperidone.
Once an unsaturated piperidine derivative is formed, it can undergo a range of addition reactions.
Electrophilic Additions: If a double bond is introduced into the ring, it can react with electrophiles. For example, the reaction with halogens (e.g., Br₂) would lead to di-halogenated piperidines, while reaction with hydrogen halides (e.g., HBr) would result in a halo-piperidine derivative.
Nucleophilic Additions: If the unsaturation is conjugated with a carbonyl group (an enone system), it becomes susceptible to nucleophilic attack, such as in a Michael addition. This allows for the introduction of a wide variety of carbon and heteroatom nucleophiles at the β-carbon position. Another relevant transformation involves the reaction of base-generated ortho-quinone methides with nucleophiles, which can be used to construct complex benzylated amine structures. escholarship.org
Construction of Fused and Spiro Ring Systems Incorporating the this compound Motif
The this compound scaffold can be elaborated into more complex polycyclic architectures, such as fused and spirocyclic systems. These three-dimensional structures are of significant interest in medicinal chemistry as they can provide access to novel chemical space and improve molecular properties. bldpharm.com
Fused Ring Systems: These systems are created by constructing an additional ring that shares two or more atoms with the original piperidine ring. This can be achieved through intramolecular cyclization reactions where functional groups on the piperidine ring and an N-substituent react to form the new ring. Another powerful method is the inverse electron-demand Diels-Alder (iEDDA) reaction, where an electron-poor diene, such as an ortho-quinone methide generated from a piperidine derivative, reacts with an electron-rich dienophile to form a fused system. rsc.org
Spiro Ring Systems: Spirocycles feature two rings connected by a single common atom. bldpharm.com Piperidin-4-ones are exceptionally useful building blocks for the synthesis of spiro heterocycles. nih.gov A 3-methoxy-5-methylpiperidin-4-one intermediate could be reacted with various bifunctional reagents to construct five-, six-, or seven-membered rings spiro-fused at the C4 position. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are also an efficient method for generating spiro-dioxopiperazine scaffolds from amino acids, ketones, and isocyanides, a strategy that could be adapted for piperidine-based scaffolds. researchgate.net The introduction of a spirocyclic motif increases the sp³ character of a molecule, which can lead to improved physicochemical and pharmacokinetic properties. bldpharm.com
| System Type | Synthetic Precursor | Key Reaction Type | Potential Resulting Structure |
| Fused | N-alkenyl-piperidine derivative | Intramolecular Cycloaddition | Indolizidine or Quinolizidine Core |
| Fused | Unsaturated piperidine derivative | Diels-Alder Reaction | Fused polycyclic amine |
| Spiro | 3-Methoxy-5-methylpiperidin-4-one | Multicomponent Reaction | Spiro-oxindole or Spiro-hydantoin |
| Spiro | 3-Methoxy-5-methylpiperidin-4-one | Reaction with bis-nucleophiles | Diazaspiro[5.5]undecane derivative |
Table 2: Strategies for the synthesis of fused and spiro ring systems from this compound derivatives.
Development of Chemically Diverse Libraries for Research Applications
The systematic application of the derivatization reactions described above enables the generation of chemically diverse libraries based on the this compound scaffold. Library synthesis is a cornerstone of modern research, allowing for the high-throughput screening of compounds to identify molecules with desired properties.
By employing combinatorial chemistry principles, different building blocks can be systematically combined. For example, a matrix of N-substituted analogs can be generated by reacting this compound with a diverse set of aldehydes and ketones via reductive amination in a parallel synthesis format. chemrxiv.org Further diversity can be introduced by utilizing functionalized building blocks that allow for subsequent modifications at the ring carbons or the construction of polycyclic systems. The development of efficient, often automated, synthesis platforms can significantly accelerate the production of these compound libraries, providing researchers with a broad set of molecules for investigation. chemrxiv.org
Stereochemical Analysis and Conformational Studies of 3 Methoxy 5 Methylpiperidine
Chirality and Stereoisomerism of 3-Methoxy-5-methylpiperidine
The molecular structure of this compound contains two chiral centers at the C3 and C5 positions, where the methoxy (B1213986) and methyl groups are attached, respectively. The presence of these two stereocenters means that the compound can exist as a set of stereoisomers. Specifically, it can form two pairs of enantiomers, which are diastereomerically related to each other. These are the cis and trans isomers, where the substituents are on the same or opposite sides of the piperidine (B6355638) ring's plane, respectively.
For instance, in the case of the structurally similar 3,5-dimethylpiperidine, two diastereomers are known to exist: an achiral (meso) cis-isomer (R,S) and a chiral trans-isomer which exists as a pair of enantiomers (R,R and S,S) wikipedia.org. By analogy, this compound would have a cis-isomer and a trans-isomer, both of which would be chiral and exist as a pair of enantiomers due to the different substituents at C3 and C5.
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. For this compound, this would be designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R or S configuration to each of the two stereocenters (C3 and C5).
The definitive determination of the absolute configuration of stereoisomers typically relies on experimental techniques. X-ray crystallography of a single crystal of a pure enantiomer or a suitable crystalline derivative is the most reliable method for elucidating the absolute stereochemistry novartis.com. In the absence of a single crystal, the absolute configuration can often be determined through the synthesis of the molecule from a starting material of a known absolute configuration.
Spectroscopic methods can also provide insights. While NMR spectroscopy is powerful for determining relative stereochemistry, the use of chiral shift reagents can sometimes allow for the differentiation of enantiomers in a racemic mixture and, in some cases, aid in the assignment of absolute configuration when correlated with other data.
The relative stereochemistry of the substituents in this compound (cis or trans) can be readily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between protons on the piperidine ring, particularly those attached to the carbons bearing the substituents, are highly dependent on the dihedral angles between them. This information, in turn, reveals the relative orientation of the substituents.
For example, in a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (around 2-5 Hz). By analyzing the splitting patterns of the signals for the protons at C3 and C5, and their neighboring protons, the cis or trans relationship of the methoxy and methyl groups can be established. This approach has been successfully used to determine the relative stereochemistry of various substituted piperidines nih.gov.
Conformational Analysis of the Piperidine Ring
The piperidine ring is not planar and, much like cyclohexane, adopts a number of non-planar conformations to relieve ring strain. The conformational landscape of this compound is primarily dominated by the chair conformation, although other higher-energy conformers also exist.
The chair conformation is the most stable arrangement for the piperidine ring due to the minimization of both angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For this compound, there are two possible chair conformations for each stereoisomer that can interconvert through a process called ring inversion.
The boat conformation is a higher-energy alternative to the chair. It is destabilized by torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat (or skew-boat) conformation is a slightly more stable intermediate between the chair and boat forms, as it alleviates some of the flagpole interactions and torsional strain. However, for most substituted piperidines under normal conditions, the population of boat and twist-boat conformers is negligible compared to the chair forms. Computational studies on N-acylpiperidines have shown the twist-boat conformation to be around 1.5 kcal/mol less favorable than the chair conformation nih.gov.
For both the cis and trans isomers of this compound, the two chair conformers are in equilibrium. The position of this equilibrium is determined by the steric and electronic interactions of the substituents with the rest of the ring.
Generally, substituents on a piperidine ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions with other axial atoms. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value. For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. The A-value for a methoxy group is smaller, around 0.6 kcal/mol, suggesting a less pronounced, but still significant, preference for the equatorial orientation.
For the trans-isomer of this compound, one chair conformer will have both the methoxy and methyl groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). Given the A-values, the diequatorial conformation will be significantly more stable and will therefore be the predominant form at equilibrium.
For the cis-isomer , one chair conformer will have one substituent in an axial position and the other in an equatorial position. Ring inversion will lead to the other chair form where the axial substituent becomes equatorial and vice versa. The equilibrium will favor the conformer where the larger methyl group occupies the equatorial position, and the smaller methoxy group is in the axial position.
The following table summarizes the expected conformational preferences for the cis and trans isomers of this compound in their chair conformations.
| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | Predominant Conformer |
| trans | (3e, 5e) - Methoxy (eq), Methyl (eq) | (3a, 5a) - Methoxy (ax), Methyl (ax) | (3e, 5e) |
| cis | (3a, 5e) - Methoxy (ax), Methyl (eq) | (3e, 5a) - Methoxy (eq), Methyl (ax) | (3a, 5e) |
Note: 'a' denotes an axial position and 'e' denotes an equatorial position.
Ring Inversion Dynamics and Associated Energy Barriers
The interconversion between the two chair conformations of the piperidine ring is a dynamic process known as ring inversion or ring flipping. This process involves passing through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.
The energy barrier to ring inversion is a measure of the energy required to flip from one chair conformation to the other. For piperidine itself, this barrier is approximately 10.4 kcal/mol. The presence of substituents can influence this energy barrier. Bulky substituents that lead to significant steric strain in the transition state can increase the energy barrier. Conversely, certain substitution patterns might stabilize the transition state, leading to a lower barrier.
The rate of ring inversion is temperature-dependent. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. At lower temperatures, the inversion can be slowed down or "frozen out," allowing for the observation of distinct signals for each conformer.
Influence of Methoxy and Methyl Substituents on Ring Conformation and Stability
The conformational landscape of the piperidine ring in this compound is primarily dictated by the stereochemical interplay between the methoxy and methyl substituents. The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The stability of the various possible chair conformers is influenced by the axial or equatorial positioning of the methoxy and methyl groups, giving rise to different stereoisomers with distinct energetic profiles.
The spatial arrangement of substituents on the piperidine ring is a critical determinant of molecular shape and, consequently, biological activity. In the case of 3,5-disubstituted piperidines like this compound, the conformational equilibrium is governed by a balance of steric and electronic effects. The tendency of substituents to occupy the more spacious equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions, is a major driving force in determining the most stable conformation.
For a methyl group on a piperidine ring, there is a strong preference for the equatorial orientation to circumvent destabilizing 1,3-diaxial interactions with the axial hydrogens on C-1 and C-5. This steric clash would significantly increase the conformational energy of the ring system if the methyl group were in an axial position.
Considering the four possible stereoisomers of this compound—(3R,5S)-cis, (3S,5R)-cis, (3R,5R)-trans, and (3S,5S)-trans—the most stable chair conformation for each will be the one that minimizes unfavorable steric interactions.
In the cis-isomers, both substituents are on the same face of the ring. The diequatorial conformation is expected to be the most stable, as it avoids any significant 1,3-diaxial interactions. A ring flip to the diaxial conformation would be energetically unfavorable due to the steric clashes of both the methyl and methoxy groups with the remaining axial hydrogens.
For the trans-isomers, one substituent is on the opposite face of the ring from the other. This necessitates that in a chair conformation, one group will be axial and the other equatorial. The relative stability of the two possible chair conformers for a given trans-isomer will depend on the balance of the steric demands of the methyl group versus the methoxy group in the axial position. Generally, the conformer with the larger group (in this case, typically the methyl group) in the equatorial position is favored.
Interactive Data Table: Predicted Relative Conformational Energies
The following table provides a hypothetical representation of the relative energies of the possible chair conformations for the cis and trans isomers of this compound, based on established principles of conformational analysis. Lower energy values indicate greater stability.
| Isomer | Conformation | Methoxy Position | Methyl Position | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| cis | Chair 1 | Equatorial | Equatorial | 0 | Most Stable |
| cis | Chair 2 (flipped) | Axial | Axial | High | Least Stable |
| trans | Chair 1 | Equatorial | Axial | Moderate | Less Stable |
| trans | Chair 2 (flipped) | Axial | Equatorial | Low | More Stable |
Note: These are predicted relative energies for illustrative purposes. Actual values would require experimental determination or high-level computational studies.
Detailed research findings from computational studies on similar substituted piperidines have shown that the energy difference between equatorial and axial conformers can be quantified. For instance, the conformational free energy (A-value) of a methyl group on a cyclohexane ring (a close model for the piperidine ring) is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. The A-value for a methoxy group is smaller, suggesting it has a lesser, though still significant, preference for the equatorial position in the absence of other electronic effects.
Computational and Theoretical Investigations of 3 Methoxy 5 Methylpiperidine
Quantum Chemical Analysis of Spectroscopic Properties.
Theoretical NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structure elucidation and confirmation. nsf.gov For a molecule like 3-methoxy-5-methylpiperidine, Density Functional Theory (DFT) would be the most common and reliable method for calculating ¹H and ¹³C NMR chemical shifts.
Methodology: The standard approach involves a multi-step process:
Conformational Search: The piperidine (B6355638) ring exists in a chair conformation, but the substituents (methoxy and methyl groups) can be in either axial or equatorial positions. A thorough conformational analysis would be necessary to identify the most stable low-energy conformers.
Geometry Optimization: Each identified conformer's geometry would be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger). nih.govnih.govnih.govbohrium.com
NMR Calculation: Using the optimized geometries, the magnetic shielding tensors for each nucleus are calculated, typically with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govbohrium.comnih.gov
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (TMS), using a linear scaling equation derived from calculations on a set of known molecules.
Expected Data: A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of cis-3-methoxy-5-methylpiperidine is presented below to illustrate the expected output of such a study. The values are illustrative and not based on actual published research for this specific molecule.
Table 1: Hypothetical Theoretical NMR Chemical Shifts for cis-3-Methoxy-5-methylpiperidine (Note: These values are illustrative and not from published research)
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted H-H Coupling Constants (J, Hz) |
|---|---|---|---|
| C2 | 48.2 | 2.95 (eq), 2.45 (ax) | J(H2eq-H2ax) = -11.5 |
| C3 | 75.8 | 3.50 (ax) | J(H3ax-H2eq) = 3.5, J(H3ax-H2ax) = 10.5 |
| C4 | 35.1 | 1.80 (eq), 1.20 (ax) | J(H4eq-H4ax) = -12.0 |
| C5 | 30.5 | 1.65 (ax) | J(H5ax-H4eq) = 4.0, J(H5ax-H4ax) = 11.0 |
| C6 | 48.0 | 2.90 (eq), 2.40 (ax) | J(H6eq-H6ax) = -11.5 |
| C-Methyl | 21.5 | 0.90 (d) | J(H-Me, H5ax) = 6.5 |
Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural insights, particularly regarding the stereochemistry of the piperidine ring.
Vibrational Frequencies (IR/Raman) Predictions
Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. DFT calculations are also the primary method for these predictions.
Methodology: The process is similar to that for NMR predictions:
Geometry Optimization: The molecule's geometry is first optimized to a stationary point on the potential energy surface.
Frequency Calculation: A frequency analysis is then performed on the optimized structure to compute the harmonic vibrational frequencies. This calculation also confirms that the structure is a true minimum (no imaginary frequencies).
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
A study on 2- and 3-methylpiperidine (B147322) utilized DFT (B3LYP/6-311G(d,p)) to analyze their vibrational spectra, providing a relevant example of the methodology. nih.gov For this compound, specific vibrational modes would be associated with the piperidine ring, the C-O-C stretch of the methoxy (B1213986) group, and the various C-H bending and stretching modes of the methyl and methoxy groups.
Expected Data: An illustrative table of predicted vibrational frequencies for key functional groups in this compound is provided below.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and not from published research)
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| N-H Stretch | 3350 | Medium | Weak |
| C-H Stretch (CH₃, Methoxy) | 2980, 2850 | Strong | Strong |
| C-H Stretch (CH, Ring) | 2940 | Strong | Strong |
| C-H Stretch (CH₂, Ring) | 2920, 2860 | Strong | Strong |
| C-H Bend (CH₃) | 1450, 1380 | Medium | Medium |
| C-O-C Asymmetric Stretch | 1120 | Strong | Medium |
| C-N Stretch | 1090 | Medium | Weak |
In Silico Design and Virtual Screening of Novel this compound Derivatives
While no specific in silico design studies targeting derivatives of this compound have been published, the general strategies are well-defined in computational chemistry and drug discovery. mdpi.comnih.govmdpi.comresearchgate.net These approaches aim to design new molecules with improved properties (e.g., binding affinity for a biological target, better pharmacokinetic profiles) based on a starting scaffold.
Methodology:
Target Identification: The first step is to identify a biological target (e.g., a receptor or enzyme) for which piperidine-based compounds are known to have activity.
Scaffold Hopping and Bioisosteric Replacement: Novel derivatives can be designed by replacing parts of the this compound scaffold with other chemical groups that are sterically and electronically similar (bioisosteres) or by exploring entirely new core structures ("scaffold hopping") that maintain the key pharmacophoric features.
Library Enumeration: A virtual library of derivatives would be generated by systematically modifying the parent structure. This could involve adding various substituents at the nitrogen atom or modifying the methoxy and methyl groups.
Virtual Screening: This library of designed compounds would then be subjected to virtual screening.
Ligand-Based Virtual Screening: If known active molecules exist, their shape and electronic properties can be used as a template to screen the designed library.
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking simulations would be performed to predict the binding mode and affinity of each designed derivative within the target's active site.
ADME/Tox Prediction: The most promising candidates from virtual screening would be further evaluated in silico for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, to filter for drug-like candidates.
This systematic in silico approach allows for the rational design and prioritization of new derivatives for synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error methods.
Advanced Spectroscopic and Chromatographic Methods for Research on 3 Methoxy 5 Methylpiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3-Methoxy-5-methylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to establish its constitution and stereochemistry.
A full suite of 2D NMR experiments is crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of this compound.
¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and coupling constants (J-values), which give clues about the relative orientation of neighboring protons.
¹³C NMR: The 1D ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the piperidine (B6355638) ring, helping to trace the spin system from H-2 through H-6.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the position of the methoxy (B1213986) and methyl substituents. For instance, correlations from the methoxy protons to the C-3 carbon and from the methyl protons to the C-5 carbon would be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. In the context of this compound, NOESY can help to elucidate the stereochemistry, specifically the relative orientation (cis or trans) of the methoxy and methyl groups. For example, a cross-peak between the methoxy protons and the H-5 proton would suggest a cis-relationship.
Predicted NMR Data for this compound (based on analogous compounds):
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | 2.8 - 3.2 (axial), 2.4 - 2.8 (equatorial) | ~48-52 | H-3, H-4, H-6 |
| 3 | 3.3 - 3.7 | ~75-80 | H-2, H-4, OCH₃ |
| 4 | 1.2 - 1.8 | ~30-35 | H-2, H-3, H-5, H-6, CH₃ |
| 5 | 1.5 - 2.0 | ~30-35 | H-4, H-6, CH₃ |
| 6 | 2.8 - 3.2 (axial), 2.4 - 2.8 (equatorial) | ~48-52 | H-2, H-4, H-5 |
| CH₃ | 0.8 - 1.0 | ~18-22 | C-4, C-5, C-6 |
| OCH₃ | 3.2 - 3.5 | ~55-60 | C-3 |
The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. In substituted piperidines like this compound, this can lead to different conformational isomers where the substituents are either in axial or equatorial positions. Dynamic NMR (DNMR) is a powerful technique to study these conformational exchange processes.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the ring inversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of inversion slows down, and at the coalescence temperature, the signals for the individual conformers begin to resolve. At very low temperatures, the exchange is slow enough to observe separate signals for each conformer. From the analysis of these temperature-dependent spectra, the energy barrier (ΔG‡) for the ring inversion can be calculated. This information provides valuable insight into the conformational flexibility and the relative stability of the different chair conformers of this compound.
Mass Spectrometry (MS) Techniques.
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula of the compound. For this compound, with a molecular formula of C₇H₁₅NO, the expected exact mass can be calculated.
Predicted HRMS Data for this compound:
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |
| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1046 |
This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms.
For this compound, the fragmentation would likely be initiated by cleavage of the piperidine ring. Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions. The presence of the methoxy and methyl substituents will influence the fragmentation pattern, leading to characteristic neutral losses.
Predicted Key Fragmentations in the MS/MS Spectrum of [C₇H₁₅NO+H]⁺:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
| 130.12 | 114.09 | CH₄O (Methanol) | Loss of the methoxy group as methanol. |
| 130.12 | 98.10 | CH₅N (Methylamine) | Alpha-cleavage and loss of the nitrogen and methyl group. |
| 130.12 | 84.08 | C₂H₆O (Methoxyethane) | Ring fragmentation involving the methoxy group. |
| 130.12 | 70.06 | C₃H₈O (Isopropoxy) | Complex ring fragmentation. |
Analysis of these fragmentation pathways provides valuable structural information and can be used to confirm the positions of the substituents on the piperidine ring.
Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis and Reaction Monitoring in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. ajrconline.orgsaspublishers.com For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful technique for analyzing complex mixtures and for real-time monitoring of synthesis reactions. nih.govamazonaws.com
In a research context, the synthesis of this compound may result in a mixture containing the desired product, starting materials, intermediates, and by-products. LC-MS facilitates the separation of these components based on their polarity and other physicochemical properties using an HPLC system, after which the mass spectrometer provides mass-to-charge (m/z) ratio data for each eluting compound. saspublishers.com This allows for the confident identification of the target compound and the characterization of impurities.
Furthermore, LC-MS is invaluable for reaction monitoring. Small aliquots can be taken from a reaction vessel at various time points, and LC-MS analysis can provide a quantitative overview of the consumption of reactants and the formation of products. This data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can also provide structural information through fragmentation analysis. The fragmentation pattern of the this compound parent ion can help confirm the connectivity of the methoxy and methyl groups on the piperidine ring. nih.gov Studies on other complex piperidine-containing molecules have demonstrated the utility of LC-MS/MS in identifying metabolites and characterizing bioactivation pathways, highlighting the technique's ability to elucidate the structure of even trace-level components in complex biological matrices. mdpi.com
Table 1: Application of LC-MS in the Research of this compound
| Parameter | Application | Expected Outcome |
|---|---|---|
| Retention Time (t_R) | Separation of components in a reaction mixture. | Distinct peaks for starting materials, intermediates, product, and by-products. |
| Mass-to-Charge (m/z) | Identification of the target compound. | Detection of the protonated molecule [M+H]⁺ corresponding to the exact mass of this compound. |
| MS/MS Fragmentation | Structural confirmation. | Characteristic fragment ions resulting from the loss of a methyl group, a methoxy group, or ring cleavage, confirming the structure. |
| Peak Area Integration | Quantitative analysis for reaction monitoring. | Data on the conversion of reactants and the yield of the product over time. |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and molecular vibrations within a molecule. researchgate.net For this compound, these techniques are essential for confirming the presence of key structural features.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl group and the methylene (B1212753) groups of the ring would be observed between 2850 and 3000 cm⁻¹. A crucial band for confirming the structure would be the C-O stretching vibration of the methoxy group, which is expected in the 1070-1150 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, for instance, by providing clearer signals for the C-C backbone vibrations of the piperidine ring. Computational studies on similar piperidine derivatives have shown that combining experimental IR and Raman data with theoretical calculations (e.g., using Density Functional Theory, DFT) allows for a detailed assignment of nearly all vibrational modes. researchgate.netijsr.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 (medium) | Weak |
| C-H (Alkane) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C-O (Ether) | Stretch | 1070 - 1150 (strong) | Moderate |
| N-H (Amine) | Bend | 1550 - 1650 (variable) | Weak |
| C-H (Alkane) | Bend | 1350 - 1470 (variable) | Moderate |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a molecule like this compound with two stereocenters, this technique is unparalleled in its ability to provide an unambiguous assignment of the absolute stereochemistry of a single enantiomer. saspublishers.com
To perform this analysis, a suitable single crystal of a single stereoisomer of this compound, or a derivative thereof (such as a salt with a chiral acid), must be grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. This map reveals the precise coordinates of each atom, allowing for the determination of exact bond lengths, bond angles, and torsional angles.
Crucially, this technique can distinguish between enantiomers and establish the absolute configuration (R or S) at both the C3 and C5 positions. It also reveals the solid-state conformation of the molecule. Like other piperidine derivatives, this compound is expected to adopt a chair conformation to minimize steric strain. researchgate.nettandfonline.comresearchgate.net X-ray crystallography would confirm this and determine the orientation (axial or equatorial) of the methoxy and methyl substituents, providing insight into the most stable solid-state arrangement. whiterose.ac.uk
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Structural Parameter | Significance |
|---|---|
| 3D Atomic Coordinates | Provides the complete and precise molecular geometry. |
| Bond Lengths & Angles | Confirms the covalent structure and reveals any strain. |
| Absolute Configuration | Unambiguously determines the R/S configuration at C3 and C5 for a single stereoisomer. |
| Conformation | Confirms the chair conformation of the piperidine ring and the axial/equatorial positions of substituents. |
| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces in the crystal lattice. |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination in Research Contexts
While X-ray crystallography can determine the structure of a single crystal, chiral chromatography is the primary method for separating stereoisomers and determining the enantiomeric and diastereomeric purity of a sample in a research setting. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
The separation is achieved by using a chiral stationary phase (CSP). CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a support material (e.g., silica). As the mixture of stereoisomers of this compound passes through the column, transient diastereomeric complexes are formed between the analytes and the CSP. These complexes have different stabilities for each stereoisomer, leading to different retention times and thus, separation. preprints.org Polysaccharide-based CSPs are commonly used and have proven effective for separating a wide range of chiral compounds, including those with piperidine scaffolds. semanticscholar.orgirb.hr
This technique is essential for:
Monitoring stereoselective syntheses: Determining the ratio of diastereomers (cis/trans) and the enantiomeric excess (ee) of each diastereomer.
Quality control: Ensuring the stereochemical purity of a final compound intended for further research.
Preparative separation: Isolating individual stereoisomers for further study.
A typical chiral HPLC analysis of a mixture of all four stereoisomers of this compound would ideally show four distinct peaks, allowing for the quantification of each.
Table 4: Hypothetical Chiral HPLC Separation of this compound Stereoisomers
| Stereoisomer | Expected Elution Order | Retention Time (Hypothetical) | Purity Measurement |
|---|---|---|---|
| (3R, 5R)-isomer | 1 | 8.5 min | Enantiomeric Excess (ee) of the trans-pair |
| (3S, 5S)-isomer | 2 | 10.2 min | Enantiomeric Excess (ee) of the trans-pair |
| (3R, 5S)-isomer | 3 | 12.1 min | Enantiomeric Excess (ee) of the cis-pair |
| (3S, 5R)-isomer | 4 | 14.5 min | Enantiomeric Excess (ee) of the cis-pair |
Applications of 3 Methoxy 5 Methylpiperidine As a Synthetic Building Block and Research Tool
Role in Asymmetric Catalysis as Chiral Ligands or Auxiliaries
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, or chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com
The structure of 3-Methoxy-5-methylpiperidine, possessing two stereocenters, makes it a theoretical candidate for development into a chiral ligand or auxiliary. The nitrogen atom of the piperidine (B6355638) ring can serve as a coordination site for a metal, and the substituents can influence the steric and electronic environment of the catalytic pocket.
However, a thorough review of the scientific literature reveals a notable lack of specific examples where this compound itself has been employed as a chiral ligand or auxiliary in asymmetric catalysis. While the broader class of chiral piperidines has been investigated for these purposes, the specific substitution pattern of a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position has not been prominently featured in published research on the development of new catalytic systems. The synthesis of chiral intermediates such as (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride highlights the interest in chiral piperidine scaffolds for organic synthesis. myuchem.com
Table 1: Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary Class | Representative Example | Typical Applications |
| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations, and acylations |
| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and resolutions |
| Hydrazones | SAMP/RAMP Hydrazones | Asymmetric α-alkylation of aldehydes and ketones |
| Piperidine Derivatives | Not widely established | Theoretical potential in various asymmetric transformations |
This table presents common classes of chiral auxiliaries to provide context. There is no widespread application of this compound as a chiral auxiliary documented in the literature.
Precursor in the Synthesis of Complex Organic Molecules (excluding direct pharmaceutical or biological applications)
Substituted piperidines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including alkaloids and other natural products. lookchem.com Their rigid, chair-like conformation and the presence of a basic nitrogen atom make them versatile scaffolds for the construction of intricate three-dimensional structures.
Theoretically, this compound could serve as a valuable starting material in multi-step syntheses. The methoxy group could act as a handle for further functionalization or be a key pharmacophore in a target molecule, while the methyl group provides a specific point of substitution. The synthesis of complex natural products often relies on the use of such tailored building blocks. nih.govnih.gov
Despite this potential, there is a limited number of documented instances in the scientific literature where this compound is explicitly used as a precursor for the total synthesis of complex organic molecules outside of direct pharmaceutical or biological applications. While the synthesis of various substituted piperidines is a common theme in organic chemistry, the specific utility of this compound as a starting material for non-medicinal complex targets is not well-established. For instance, the synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol, a subunit of certain alkaloids, starts from L-tyrosine, showcasing a different synthetic strategy for a similarly substituted aromatic compound. researchgate.net
Contributions to Methodological Advances in Organic Chemistry
The development of novel synthetic methodologies is a driving force in organic chemistry, enabling the construction of molecules with greater efficiency and selectivity. New reagents and building blocks can often be the impetus for the creation of new reactions or the refinement of existing ones.
The unique substitution pattern of this compound could potentially lend itself to the development of new synthetic methods. For example, the interplay between the methoxy and methyl groups could influence the regioselectivity or stereoselectivity of reactions at the piperidine ring.
However, an extensive search of the chemical literature does not reveal any significant methodological advances in organic chemistry that have been specifically developed using this compound as a key substrate or reagent. While research on piperidine chemistry is ongoing, this particular compound has not been at the forefront of new methodology development. The focus in the broader field is often on more readily available or synthetically versatile piperidine derivatives. scispace.com
Development of Research Probes for Chemical Biology (excluding direct biological activity studies)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They often contain a reactive group or a reporter tag (such as a fluorophore or biotin) to allow for the identification of their cellular targets or the visualization of biological processes. The design and synthesis of effective chemical probes are crucial for advancing our understanding of chemical biology. nih.govmdpi.com
The piperidine scaffold is present in many biologically active molecules, making its derivatives potential starting points for the development of chemical probes. This compound could, in principle, be elaborated into a chemical probe by attaching a suitable linker and reporter group.
Nevertheless, there is no specific mention in the scientific literature of this compound being used as a core structure for the development of research probes for chemical biology. The design of such probes typically starts from a molecule with known biological activity, and the focus is on modifying it to incorporate the necessary functionalities without losing its binding affinity for the target. unisi.it While piperidine-containing probes exist, they are not specifically derived from this compound.
Table 2: Common Components of a Chemical Probe
| Component | Function | Example |
| Binding Moiety | Interacts with the biological target of interest. | A molecule with known affinity for a specific protein. |
| Linker | Connects the binding moiety to the reporter tag. | A flexible alkyl or PEG chain. |
| Reporter Tag | Allows for detection or isolation of the probe-target complex. | Biotin, a fluorophore (e.g., fluorescein), or a photoaffinity label. |
Future Perspectives in 3 Methoxy 5 Methylpiperidine Chemistry
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of highly substituted piperidines is continuously evolving, with a strong emphasis on green chemistry principles to improve efficiency and reduce environmental impact. tandfonline.comscispace.com Future strategies for synthesizing 3-Methoxy-5-methylpiperidine and its derivatives are expected to move beyond traditional multi-step sequences towards more streamlined and sustainable approaches.
One promising avenue is the adoption of one-pot, multi-component reactions (MCRs). researchgate.net These reactions, which combine three or more reactants in a single operation, offer significant advantages by minimizing solvent waste, reducing reaction times, and avoiding the isolation of intermediates. scispace.com Catalysts are central to the success of these strategies. Recent research has highlighted the efficacy of environmentally benign catalysts, such as lactic acid and sodium lauryl sulfate (B86663) (SLS), in aqueous media for the synthesis of functionalized piperidines. tandfonline.comscispace.comresearchgate.net Adapting these MCRs could enable the efficient assembly of the this compound core from simple, readily available precursors.
Another key area of development is the use of novel catalytic systems. Heterogeneous catalysts, for instance, offer simplified product purification and catalyst recycling. mdpi.com The development of cobalt, nickel, or ruthenium-based heterogeneous catalysts for the diastereoselective hydrogenation of substituted pyridines presents a viable and sustainable route to cis-substituted piperidines. mdpi.com Furthermore, biocatalytic approaches, using enzymes to construct pyridine (B92270) and piperidine (B6355638) rings from sustainable sources, represent a frontier in green synthesis that could be applied to produce chiral variants of this compound. ukri.org
Table 1: Comparison of Modern Synthetic Strategies for Substituted Piperidines
| Strategy | Catalyst Examples | Solvent | Key Advantages |
| Multi-Component Reactions | Lactic Acid, Sodium Lauryl Sulfate (SLS) | Water | Operational simplicity, shorter reaction times, high atom economy. tandfonline.comscispace.comresearchgate.net |
| Heterogeneous Catalysis | Cobalt, Nickel, or Ruthenium on nanoparticles | Water, Deep Eutectic Solvents | Catalyst recyclability, high selectivity, acid-free conditions. mdpi.com |
| Metal-Catalyzed Cyclization | Gold(I), Iridium(III) | Water | Stereoselective synthesis, formation of multiple C-N bonds in one pot. mdpi.com |
| Biocatalysis | Enzymes | Aqueous Buffer | Use of renewable sources, high enantioselectivity, mild reaction conditions. ukri.org |
Discovery of New Reactivity Patterns and Chemical Transformations
The specific arrangement of the methoxy (B1213986) and methyl groups in this compound is expected to give rise to novel reactivity patterns. The electron-donating nature of the methoxy group can influence the nucleophilicity of the nitrogen atom and the reactivity of the piperidine ring itself. Future research will likely focus on leveraging these electronic properties to achieve regioselective functionalization.
Exploration of the reactivity of related N-protected piperidones has shown potential for complex molecular construction. uni-regensburg.de For example, nucleophilic additions to the carbonyl group, aldol (B89426) reactions, and Wittig-type olefination reactions on piperidone precursors could be adapted to introduce diverse functional groups onto the this compound scaffold. uni-regensburg.de The development of acid-catalyzed transformations, which have been shown to create unexpected heterocyclic products from related pyrrolinone systems, could also lead to the discovery of novel chemical skeletons derived from this compound. mdpi.com
Furthermore, metal-catalyzed C-H activation represents a powerful tool for the direct functionalization of the piperidine ring. This would allow for the introduction of new substituents at specific positions without the need for pre-functionalized starting materials, offering a more atom-economical approach to generating complex derivatives. The interplay between the existing methoxy and methyl groups will likely direct this functionalization, opening pathways to previously inaccessible analogues.
Development of Advanced Characterization Methodologies for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced characterization techniques becomes paramount. While standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation, the complexity and potential stereoisomerism of new derivatives will demand more sophisticated approaches. researchgate.netderpharmachemica.com
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be essential for unambiguously assigning the proton and carbon signals, especially for determining the relative stereochemistry of substituents on the piperidine ring. The expected ¹H NMR spectral data for the parent this compound would build upon the known spectra of simpler analogues like 3-methylpiperidine (B147322), where protons adjacent to the nitrogen and the methyl group show distinct chemical shifts. chemicalbook.com The introduction of a methoxy group would further complicate the spectrum, requiring detailed analysis to resolve overlapping signals.
Table 2: Key Spectroscopic Data for Piperidine Scaffolds
| Compound | Technique | Key Observational Data |
| 3-Methylpiperidine | ¹H NMR (400 MHz, CDCl₃) | Protons near the nitrogen atom (positions 2 and 6) appear at ~2.5-3.0 ppm. The methyl group protons appear as a doublet at ~0.83 ppm. chemicalbook.com |
| Substituted Piperidones | FTIR | A strong absorption band corresponding to the C=O stretch of the amide is typically observed around 1630-1680 cm⁻¹. derpharmachemica.com |
| Functionalized Piperidines | Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns are used to confirm the molecular weight and structural components. researchgate.net |
For chiral derivatives, the determination of enantiomeric purity will necessitate the use of chiral chromatography or NMR spectroscopy with chiral solvating or derivatizing agents. Advanced mass spectrometry techniques, such as tandem MS (MS/MS), can provide detailed information about the fragmentation patterns of complex derivatives, aiding in their structural confirmation and the identification of unknown products from newly discovered reactions.
Expanding Utility of this compound in Diverse Chemical Research Fields
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comajchem-a.com The unique substitution pattern of this compound makes it an attractive building block for the design of novel therapeutic agents. The presence of methyl and methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
The importance of the 3-methylpiperidine core is exemplified by compounds like Lofentanil, a potent opioid analgesic, which features this structural unit. wikipedia.org This highlights the potential for derivatives of this compound to interact with receptors in the central nervous system. Future research will likely involve the synthesis of libraries of compounds based on this scaffold to screen for various biological activities.
Beyond medicinal chemistry, the applications of this compound could extend to materials science. As a chiral building block, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific optical or catalytic properties. Its functional groups also allow for its use as a ligand for transition metal catalysts, potentially leading to new catalysts for asymmetric synthesis. The continued exploration of this versatile compound is poised to open new avenues in various sectors of chemical research.
Q & A
Q. What are the established synthetic routes for 3-Methoxy-5-methylpiperidine in laboratory settings?
- Methodological Answer : Common methods include:
- Condensation and Cyclization : Starting with substituted pyridine or piperidine precursors, such as 3-methoxybenzaldehyde, followed by reductive amination or cyclization under acidic/basic conditions. For example, piperidine derivatives are often synthesized via nucleophilic substitution of hydroxyl groups using reagents like 2-fluorobenzyl chloride in the presence of bases (e.g., NaH or K₂CO₃) .
- Purification : Utilize recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the compound .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Employ ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify methoxy (-OCH₃) and methyl (-CH₃) groups. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to verify >95% purity.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) if dust or aerosols form .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Avoid dust generation; collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution kinetics. For example, THF increases cyclization efficiency by stabilizing intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce activation energy.
- Temperature Control : Optimize between 60–80°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or cell-line specificity .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-tracers) or knock-out models to validate target engagement .
Q. What strategies are effective for synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients .
- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
Q. How can computational methods guide the design of this compound derivatives with enhanced stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
